![molecular formula C18H22BNO3 B2778110 Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- CAS No. 1276129-55-5](/img/structure/B2778110.png)
Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a type of pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyridine derivatives are known to undergo various chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring would likely make the compound aromatic and potentially polar. The boronic ester group could make the compound susceptible to reactions with Lewis bases .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
One area of significant focus has been the synthesis and structural analysis of compounds related to Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-. Studies have reported on the synthesis of boric acid ester intermediates with benzene rings, which are obtained through multi-step substitution reactions. The structural integrity of these compounds has been confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Moreover, density functional theory (DFT) has been employed to predict and validate the molecular structures and physicochemical properties, showing a high degree of consistency with experimental data (Huang et al., 2021).
Crystallographic Studies
Research on the crystallographic and conformational analysis of related compounds has revealed interesting structural differences and stability profiles. For instance, comparisons between pyridin-2-ylboron derivatives have illuminated the orientation of the dioxaborolane ring relative to the pyridine ring, providing insights into their chemical reactivity and stability. This line of inquiry underscores the importance of structural nuances in dictating the properties and applications of such compounds (Sopková-de Oliveira Santos et al., 2003).
Material Science and Polymer Chemistry
Further investigations have ventured into material science, particularly the development and characterization of polymers containing derivatives of Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-. This includes the synthesis of novel polymers through palladium-catalyzed polycondensation, which has led to materials with unique properties such as enhanced solubility in organic solvents and distinct absorption and emission characteristics suitable for various applications ranging from electronics to biomedical fields (Bethel et al., 2012).
Wirkmechanismus
Biochemical Pathways
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, including the synthesis of pharmaceuticals.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- . For instance, the reactivity of boronic acids and their derivatives can be influenced by the pH of the environment.
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound would depend on its potential applications. Given the presence of the boronic ester group, it could potentially be used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis and could have applications in pharmaceuticals, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)14-8-10-16(11-9-14)21-13-15-7-5-6-12-20-15/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYATOXDFUGMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

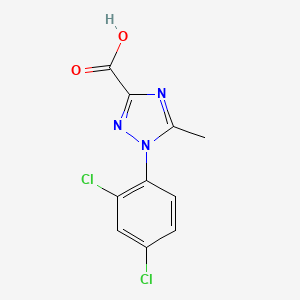
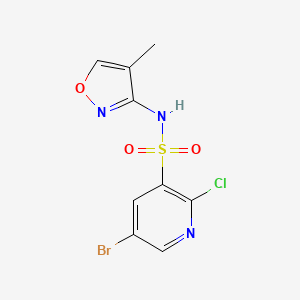
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone](/img/structure/B2778030.png)

![N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2778032.png)
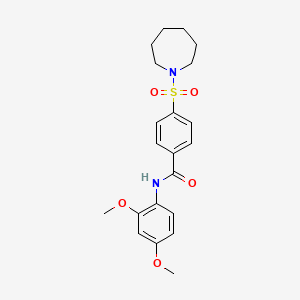
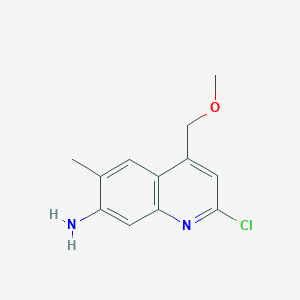
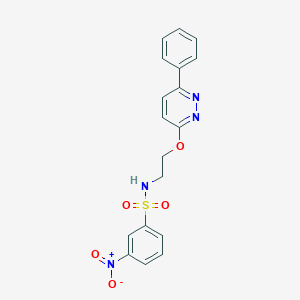
![N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2778039.png)
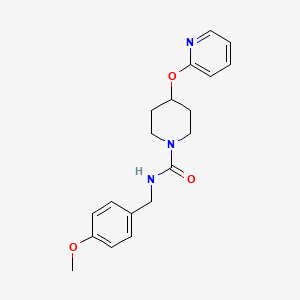
![4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B2778041.png)

![2,3,6,7,8,9,10,10a-Octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide](/img/structure/B2778044.png)
